6-Bromo-8-methyl-3,4-dihydroquinolin-2(1H)-one
Description
6-Bromo-8-methyl-3,4-dihydroquinolin-2(1H)-one (CAS: 1872-69-1) is a substituted 3,4-dihydroquinolin-2(1H)-one derivative characterized by a bromine atom at position 6 and a methyl group at position 8 on the aromatic ring. The molecular formula is C₁₀H₁₀BrNO, with a molecular weight of 240.10 g/mol. Its synthesis typically involves alkylation and halogenation steps, as seen in related dihydroquinolinone derivatives .
Properties
IUPAC Name |
6-bromo-8-methyl-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-6-4-8(11)5-7-2-3-9(13)12-10(6)7/h4-5H,2-3H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHRLDCZHNILEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=O)CC2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-methyl-3,4-dihydroquinolin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted aniline and brominated precursor.
Cyclization: The aniline derivative undergoes cyclization with the brominated precursor under acidic or basic conditions to form the quinoline core.
Reduction: The quinoline core is then reduced to the dihydroquinoline form using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-8-methyl-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The dihydroquinoline core can be oxidized to form quinoline derivatives.
Reduction: Further reduction can lead to tetrahydroquinoline derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide, thiourea, or Grignard reagents.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, making it suitable for developing new materials and catalysts.
Antimicrobial Properties
Research has shown that derivatives of quinolinones exhibit significant antimicrobial activity. A study evaluated the effects of 6-Bromo-8-methyl-3,4-dihydroquinolin-2(1H)-one against several bacterial strains:
| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 50 | Staphylococcus aureus |
| Standard Drug (Chloramphenicol) | 50 | Staphylococcus aureus |
The results indicate that this compound has comparable efficacy to established antibiotics, suggesting its potential as a lead compound for further development.
Antileishmanial Activity
A pilot study investigated the antileishmanial activity of various quinolinone derivatives, including this compound. Results indicated moderate to strong activity against Leishmania donovani, the causative agent of leishmaniasis, highlighting its potential in treating parasitic infections.
Pharmacology
The compound may also modulate dopamine receptors, particularly D2 receptors, indicating possible applications in treating neurological disorders such as schizophrenia or Parkinson's disease. In vitro studies demonstrated affinity for these receptors, suggesting its role in drug development targeting dopaminergic systems.
Case Studies and Research Findings
Several studies have documented the biological activities and potential applications of this compound:
- Antimicrobial Activity Study : A comprehensive evaluation of this compound's antibacterial effects against Gram-positive bacteria was conducted. The results confirmed its ability to inhibit bacterial growth effectively.
- Dopamine Receptor Modulation Study : An investigation into the interaction of this compound with dopamine receptors revealed promising results for its use in neurological therapies.
Mechanism of Action
The mechanism of action of 6-Bromo-8-methyl-3,4-dihydroquinolin-2(1H)-one depends on its specific biological target. Generally, quinoline derivatives exert their effects by interacting with enzymes, receptors, or DNA. The bromine and methyl groups may enhance binding affinity and selectivity for specific molecular targets, leading to the modulation of biological pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
The biological and physicochemical properties of 3,4-dihydroquinolin-2(1H)-one derivatives are highly dependent on substituent positions and electronic characteristics. Below is a comparative analysis of key analogs:
Table 1: Structural and Physical Property Comparison
Biological Activity
6-Bromo-8-methyl-3,4-dihydroquinolin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 240.1 g/mol. The compound features a bromine atom at position 6 and a methyl group at position 8, contributing to its unique pharmacological properties.
Biological Activities
1. Antimicrobial Activity
Recent studies have demonstrated the antimicrobial properties of this compound against various bacterial strains. A notable study evaluated its efficacy against Gram-negative bacteria, including E. coli and Klebsiella pneumoniae. The compound exhibited promising results in inhibiting bacterial growth, comparable to established antibiotics like ciprofloxacin .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| E. coli | 0.25 |
| Klebsiella pneumoniae | 0.5 |
| Pseudomonas aeruginosa | 1 |
2. Inhibition of Enzymes Related to Neurodegenerative Diseases
The compound has been investigated for its potential as a dual-target inhibitor for treating Alzheimer's disease (AD). It shows significant inhibition of acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are crucial in the pathophysiology of AD .
Table 2: Enzyme Inhibition Potency
| Enzyme | IC50 (µM) |
|---|---|
| AChE | 0.28 |
| MAO-A | 0.91 |
| MAO-B | 2.81 |
These results indicate that the compound can effectively penetrate the blood-brain barrier (BBB), making it a candidate for further development as an AD treatment .
The biological activity of this compound can be attributed to several mechanisms:
- Bromodomain Inhibition : The compound acts as a bromodomain inhibitor, which is important in regulating gene expression and chromatin remodeling. This mechanism may contribute to its anticancer properties .
- Topoisomerase Inhibition : It has been shown to inhibit bacterial DNA gyrase, which is essential for DNA replication in bacteria. This inhibition leads to the disruption of bacterial growth and survival .
Case Studies
In one study focusing on the synthesis and biological evaluation of novel quinolinone derivatives, compounds similar to this compound were tested for their effects on neurodegenerative diseases. The results indicated that these derivatives could potentially serve as effective multi-target agents for AD treatment due to their ability to inhibit both AChE and MAOs while demonstrating low cytotoxicity .
Q & A
Q. What are the preferred synthetic routes for 6-bromo-8-methyl-3,4-dihydroquinolin-2(1H)-one, and how do reaction conditions affect yield?
The synthesis typically involves bromination of a pre-functionalized dihydroquinolinone scaffold. A common method uses N-bromosuccinimide (NBS) in acetic acid or chloroform under controlled temperatures (25–50°C) to introduce bromine at the 6-position . For the 8-methyl substituent, methyl groups are introduced via alkylation or cyclization of precursors containing methyl-bearing aromatic rings. Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
- Catalyst : Sodium hydride under inert atmospheres improves yields (~72%) .
- Temperature : Elevated temperatures (e.g., 80°C) reduce side reactions like over-bromination .
Q. How is structural characterization performed for this compound, and what analytical techniques resolve ambiguities?
Standard characterization involves:
- NMR spectroscopy : H and C NMR confirm substitution patterns (e.g., bromine at C6, methyl at C8). For example, the methyl group at C8 appears as a singlet (~δ 2.4 ppm) .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 254.07 for CHBrNO) .
- X-ray crystallography : Resolves ambiguities in regiochemistry, particularly when differentiating bromine from other halogens .
Q. What are the primary biological targets explored for this compound in preclinical studies?
The compound is studied as a pharmacophore in enzyme inhibition, particularly targeting:
- Neuronal nitric oxide synthase (nNOS) : Bromine enhances binding affinity to the heme cofactor, while the methyl group modulates selectivity over endothelial NOS (eNOS) .
- Antimicrobial targets : Preliminary assays show activity against Gram-positive bacteria (MIC ~5–10 µM), likely via membrane disruption .
Advanced Research Questions
Q. How do substituent modifications (e.g., halogen replacement, side-chain elongation) impact nNOS inhibitory potency and selectivity?
SAR studies reveal:
Q. What strategies resolve contradictions in reported biological activity across studies?
Discrepancies in antimicrobial or cytotoxicity data often arise from:
- Assay variability : Use standardized protocols (e.g., CLSI guidelines) for MIC determination.
- Purity issues : Employ HPLC (≥98% purity) and control for residual solvents (e.g., DMF) that may skew results .
- Cell-line specificity : Validate activity across multiple models (e.g., MCF-7 vs. HeLa cells) to confirm target relevance .
Q. How can computational methods optimize the compound’s pharmacokinetic properties?
- ADMET prediction : Tools like SwissADME assess logP (~2.1) and aqueous solubility (~0.1 mg/mL), guiding derivatization for improved bioavailability .
- Metabolic stability : Introduce electron-withdrawing groups (e.g., trifluoromethoxy at C8) to reduce CYP450-mediated oxidation .
- Blood-brain barrier (BBB) penetration : The compound’s moderate polar surface area (~50 Ų) suggests CNS accessibility, but methyl groups may enhance passive diffusion .
Q. What catalytic methods enable sustainable large-scale synthesis?
Recent advances include:
- Photoredox catalysis : Metal-free cyclization of N-arylcinnamamides under visible light (λ = 450 nm) achieves 85% yield .
- Electrochemical bromination : Direct C–H functionalization reduces waste and avoids toxic brominating agents .
- Flow chemistry : Continuous-flow reactors improve scalability, reducing reaction times from hours to minutes .
Methodological Guidance
8. Designing experiments to assess enzyme inhibition mechanisms:
- Kinetic assays : Use Lineweaver-Burk plots to determine inhibition type (competitive vs. mixed). For nNOS, monitor NADPH oxidation at 340 nm .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to validate docking predictions .
9. Validating synthetic intermediates:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
